molecular formula C23H25NO6 B2689913 1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-82-7

1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2689913
CAS No.: 877810-82-7
M. Wt: 411.454
InChI Key: YSHCFEDDVAQLRI-UHFFFAOYSA-N
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Description

1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a trimethoxybenzoyl group attached to a spiro[chroman-2,4’-piperidin]-4-one core. The trimethoxybenzoyl moiety is known for its pharmacological significance, often contributing to the bioactivity of various molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the synthesis of the spiro[chroman-2,4’-piperidin]-4-one core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via an acylation reaction. This step often employs reagents such as trimethoxybenzoyl chloride in the presence of a base like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles replace one of the methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Acylation: Pyridine, triethylamine.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with modified benzoyl groups.

Scientific Research Applications

1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its pharmacological effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes and receptors. The trimethoxybenzoyl group can inhibit enzyme activity by binding to the active site, while the spirocyclic core may enhance the compound’s stability and bioavailability. Pathways involved include inhibition of tubulin polymerization and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in cancer treatment.

    Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.

Uniqueness

1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure enhances its stability and specificity in targeting molecular pathways, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

1'-(3,4,5-trimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-27-19-12-15(13-20(28-2)21(19)29-3)22(26)24-10-8-23(9-11-24)14-17(25)16-6-4-5-7-18(16)30-23/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHCFEDDVAQLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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